molecular formula C15H11ClN2OS B2553822 3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole CAS No. 339015-55-3

3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

Cat. No. B2553822
CAS RN: 339015-55-3
M. Wt: 302.78
InChI Key: OBJTVLHTTQHVGH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole, also known as 4-Chloro-5-methylthiophenyl-1,2,4-oxadiazole, is a heterocyclic compound that is used in various scientific research applications. It is a highly versatile molecule that has been used in a variety of laboratory experiments, and its structure has been studied extensively in order to understand its unique effects.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Researchers have synthesized new heterocyclic compounds based on 1,3,4-oxadiazole, including derivatives of 3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole. These compounds are characterized using techniques like FTIR, H-NMR, C-NMR, and CHNS analysis (Abbas, Hussain, & Shakir, 2017).

Antimicrobial and Antibacterial Activities

  • Some oxadiazole derivatives, including 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole, have been evaluated for antimicrobial activity and toxicity towards brine shrimp (Machado et al., 2005).
  • New Mannich bases bearing the 1,3,4-oxadiazoline ring system have shown promising antimicrobial activities (JagadeeshPrasad et al., 2015).

Pharmacological Evaluation

  • N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have been synthesized and identified as potential antibacterial agents with moderate inhibitory potential against α-chymotrypsin enzyme (Siddiqui et al., 2014).

Molecular Structure and Docking Studies

  • The crystal structure and molecular docking studies of various oxadiazole derivatives, including 3-(4-Chlorophenyl)-4-phenylthiosydnone, have been carried out to understand their interactions and potential applications (Grossie & Turnbull, 2016).

Synthesis and Biological Evaluation

  • Novel series of 2-[3-(4-chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole have been synthesized and tested for various biological actions, demonstrating significant activities in specific tests (Husain, Sarafroz, & Ahuja, 2008).

Future Directions

The study of oxadiazole derivatives is a vibrant field due to their diverse biological activities. Future research on “3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

3-(4-chlorophenyl)-5-(2-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-20-13-5-3-2-4-12(13)15-17-14(18-19-15)10-6-8-11(16)9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJTVLHTTQHVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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